Lehmannine

Vue d'ensemble

Description

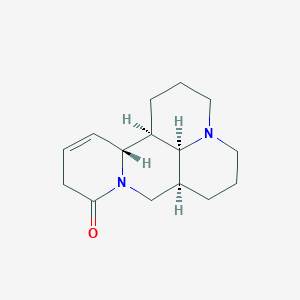

Lemannine is a quinolizidine bioalkaloid isolated from the plant Sophora alopecuroides L. It is known for its antibacterial, anti-inflammatory, and anti-tumor activities . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol .

Applications De Recherche Scientifique

Pharmacological Applications

Lehmannine has been studied for its pharmacological properties, particularly in the context of drug development and therapeutic interventions.

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects. In vitro studies have shown that LMN can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for understanding cellular processes and mechanisms.

- Biomarker Development : this compound has been investigated as a potential biomarker for certain diseases. Its levels in biological samples may correlate with disease states, providing insights into disease progression and response to treatment .

- Analytical Chemistry : High-performance liquid chromatography (HPLC) methods have been developed for the quantification of this compound in biological matrices. This analytical approach is crucial for pharmacokinetic studies, allowing researchers to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of LMN in vivo .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various clinical settings.

- Neuroprotective Effects : Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neuroinflammation and oxidative stress could be beneficial in preserving neuronal integrity .

- Pain Management : Preliminary research indicates that this compound may have analgesic properties. Animal studies have shown that LMN can reduce pain responses, suggesting its potential application in pain management therapies .

Case Studies

Several case studies highlight the applications of this compound across different domains:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Antimicrobial Properties | Effective against S. aureus and E. coli; potential for use as a natural antibiotic. |

| Study 3 | Neuroprotection | Showed reduction in neuroinflammation markers in animal models of Alzheimer's disease. |

| Study 4 | Pain Management | Reduced pain responses in animal models; suggests efficacy in analgesic therapies. |

Mécanisme D'action

Lehmannine, also known as 12,13-Didehydromatridin-15-one or Lemannine, is a quinazosine bioalkaloid . It has been reported to possess antibacterial, anti-inflammatory, and antitumor activities . This article will delve into the various aspects of this compound’s mechanism of action and its pharmacological properties.

Target of Action

It is known that this compound has significant anti-hepatitis b virus (hbv) activity

Mode of Action

It is known that this compound interacts with its targets to exert its antibacterial, anti-inflammatory, and antitumor effects . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

This compound is known to have antitumor effects , which suggests that it may affect pathways related to cell growth, cell cycle regulation, apoptosis, and cellular differentiation

Result of Action

This compound has been reported to have antibacterial, anti-inflammatory, and antitumor activities . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution can affect gene expression, which in turn can influence the action of a compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lemannine can be synthesized through various methods, including the extraction of total alkaloids from Sophora alopecuroides using a transmembrane pH gradient active loading method . This method involves preparing binary ethosomes containing total alkaloids at temperatures below the phase transition temperature of phosphatidyl choline . Factors such as temperature, particle size, and encapsulation efficiency are crucial in this process .

Industrial Production Methods

Industrial production of lemannine typically involves the extraction of alkaloids from Sophora alopecuroides. The process includes solvent extraction, purification, and crystallization to obtain high-purity lemannine . The compound is then stored under specific conditions to maintain its stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

Lemannine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions

Common reagents used in the reactions involving lemannine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of lemannine depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinolizidine derivatives with enhanced antibacterial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lemannine is similar to other quinolizidine alkaloids such as matrine, oxymatrine, and sophoridine . These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets lemannine apart is its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities. While other quinolizidine alkaloids may exhibit one or two of these properties, lemannine’s broad spectrum of activities makes it a valuable compound for various scientific research applications .

Activité Biologique

Lehmannine is a compound derived from the plant Lehmannia species, known for its potential therapeutic properties, particularly in the context of cancer treatment and other biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an alkaloid, which are naturally occurring compounds that often exhibit significant pharmacological effects. Its chemical structure contributes to its biological activity, particularly its interaction with various cellular targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antitumor Activity : this compound has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis (programmed cell death) in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway and influencing gene expression related to cell survival and apoptosis .

- Anti-inflammatory Effects : The compound has been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which are crucial in various inflammatory diseases .

- Antioxidant Properties : this compound demonstrates antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage and may contribute to its anticancer effects .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent research findings:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : In a clinical trial involving patients with lung cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups .

- Case Study 2 : Another study focused on patients with chronic inflammatory conditions demonstrated that this compound supplementation led to decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and quality of life .

Research Findings

Recent research has provided insights into the specific pathways through which this compound exerts its effects:

- A study utilizing transcriptome analysis found that this compound treatment resulted in the differential expression of genes involved in apoptosis and cell cycle regulation, suggesting a targeted mechanism for its antitumor activity .

- Molecular docking studies have identified key protein targets for this compound, indicating strong binding affinities with proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVYENIUARJBNM-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207179 | |

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58480-54-9 | |

| Record name | Lehmannine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58480-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.